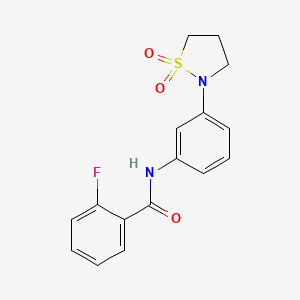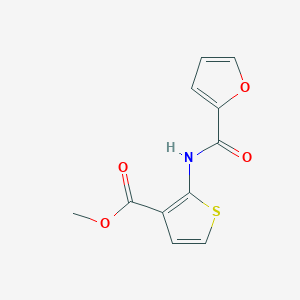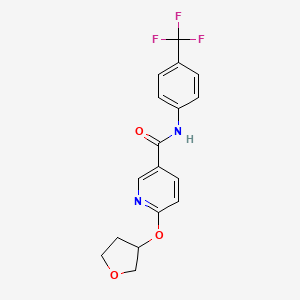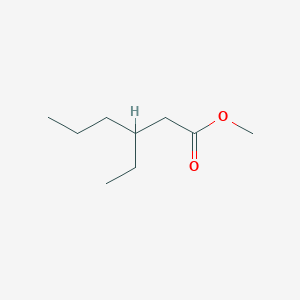![molecular formula C17H14N2O5 B2382905 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid CAS No. 892262-30-5](/img/structure/B2382905.png)
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation steps. One common method involves the reaction of 4-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form the intermediate Schiff base, which is then cyclized to form the quinazoline ring system. The final oxidation step yields the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups and altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a similar core structure but lacking the methoxyphenyl and carboxylic acid groups.
4-Methoxyquinazoline: A derivative with a methoxy group at the 4-position but without the carboxylic acid group.
2,4-Dioxoquinazoline: A compound with two oxo groups at the 2 and 4 positions but lacking the methoxyphenyl group.
Uniqueness: 3-[(4-Methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid is unique due to the presence of the methoxyphenyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a therapeutic agent by improving its solubility, stability, and ability to interact with biological targets.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-12-5-2-10(3-6-12)9-19-15(20)13-7-4-11(16(21)22)8-14(13)18-17(19)23/h2-8H,9H2,1H3,(H,18,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMMUXDEOXDUES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2382822.png)


![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)
![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)
![2-chloro-6-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2382831.png)
![6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382833.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

